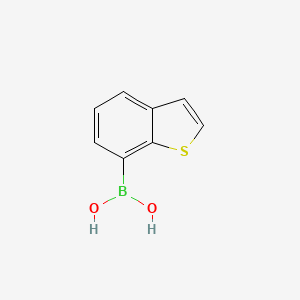

1-Benzothien-7-ylboronic acid

Overview

Description

1-Benzothien-7-ylboronic acid is a boronic acid derivative featuring a benzothiophene core with a boronic acid (-B(OH)₂) group at the 7-position. Benzothiophene, a heteroaromatic system comprising a fused benzene and thiophene ring, confers unique electronic and steric properties to the compound. The sulfur atom in the thiophene moiety enhances electron delocalization, while the boronic acid group enables versatile reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials science applications .

The 7-position substitution distinguishes it from positional isomers, influencing its electronic profile and interaction with biological targets.

Preparation Methods

Preparation Methods of 1-Benzothien-7-ylboronic Acid

Direct Borylation of Benzothiophene Derivatives

One common approach to prepare this compound involves the direct borylation of benzothiophene or its halogenated derivatives using transition metal-catalyzed methods:

Lithiation followed by borylation:

Halogenated benzothiophene (e.g., 7-bromobenzothiophene) is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the corresponding lithio intermediate. This intermediate is then quenched with a boron electrophile such as trimethyl borate or pinacol borane to afford the boronic acid after hydrolysis.

This method is widely used for heteroaryl boronic acids but requires careful control of reaction conditions to avoid side reactions.Transition metal-catalyzed borylation:

Palladium or iridium catalysts can mediate the borylation of C–H bonds in benzothiophene derivatives using bis(pinacolato)diboron (B2pin2) as the boron source. This method allows direct functionalization without pre-functionalization of the aromatic ring.

However, regioselectivity and catalyst choice are critical for obtaining the 7-substituted product.

Suzuki–Miyaura Cross-Coupling Route

- Starting from 7-halobenzothiophene (e.g., 7-bromobenzothiophene), Suzuki–Miyaura cross-coupling with bis(pinacolato)diboron in the presence of a palladium catalyst and base can produce the corresponding boronate ester, which upon hydrolysis yields this compound.

- This method is robust and widely used in organic synthesis for heteroaryl boronic acids.

Preparation via MIDA Boronate Esters

A recent and mild method involves the synthesis of MIDA (N-methyliminodiacetic acid) boronate esters as stable intermediates, which can be hydrolyzed to the free boronic acid:

General procedure:

this compound or its precursor is reacted with MIDA anhydride in anhydrous dioxane at 70 °C for 24 hours under inert atmosphere.

The MIDA boronate ester formed is isolated by aqueous workup and purification via centrifuge column chromatography.

This method provides a stable, isolable boronate ester that can be stored and used in subsequent reactions, improving handling and stability of the boronic acid.-

- Mild reaction conditions

- High yields (typically 60–90% for similar heteroaryl boronic acids)

- Facilitates purification and storage

- Compatible with various functional groups

Other Synthetic Notes

- The preparation of this compound often requires careful control of moisture and oxygen, as boronic acids are sensitive to oxidation and hydrolysis.

- Solvent purification and inert atmosphere techniques are standard to ensure high purity and yield.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation + Boronation | n-BuLi, trimethyl borate, low temp | Moderate (50-70) | Direct, well-established | Sensitive to moisture, regioselectivity issues |

| Pd-catalyzed Borylation | Pd catalyst, B2pin2, base, inert atmosphere | Moderate to High | Direct C–H borylation | Catalyst cost, regioselectivity |

| Suzuki–Miyaura Cross-Coupling | 7-bromobenzothiophene, B2pin2, Pd catalyst | High (70-90) | Robust, scalable | Requires halogenated precursor |

| MIDA Boronate Ester Formation | MIDA anhydride, dioxane, 70 °C, 24 h | High (60-90) | Mild, stable intermediates | Additional step for ester hydrolysis |

Detailed Research Findings

Thieme et al. (2003) highlighted the challenges in synthesizing heterocyclic boronic acids like benzothienylboronic acids due to their sensitivity and regioselectivity issues but confirmed the utility of palladium-catalyzed methods for their preparation.

Kelly et al. (2021) developed a mild and simple method for making MIDA boronates, including heteroaryl boronic acids such as thienyl derivatives, which can be extended to benzothienylboronic acids. Their protocol involves reaction with MIDA anhydride in dioxane at 70 °C for 24 h, followed by aqueous workup and purification by centrifuge column chromatography. This method yields stable MIDA boronate esters that can be converted back to boronic acids as needed.

Chem-Impex (2024) lists this compound as a commercially available compound used in organic synthesis and medicinal chemistry, implying established synthetic routes and availability.

PubChem (2025) provides structural and chemical data confirming the identity and molecular formula of this compound, supporting the synthetic approaches based on its structure.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

1-Benzothien-7-ylboronic acid serves as a key building block in Pd-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of bi(hetero)aryls. For example:

- Reaction with polycyclic bromides : Coupling with bromides like 4-bromo-9-methyl-9H-carbazole (9a ) or 1-bromopyrene (10 ) yields biaryls 5a–c , 6 , and 7 under PdCl₂(dppf) catalysis with KF as a base in toluene/methanol (70°C, 24 h) .

- Catalyst systems : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) achieves yields >80% for acenaphthylene-fused heteroarenes .

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromodibenzofuran | Acenaphthylene-fused furan | Pd(dppf)Cl₂·CH₂Cl₂ | 86 | |

| 4-Bromo-9-methylcarbazole | Biaryl 5a | PdCl₂(dppf) | 92 |

Iodination Reactions

The biaryl products from Suzuki couplings undergo iodination for subsequent functionalization:

- Conditions : Treatment with nBuLi (−50°C, THF) followed by iodine (1.5 equiv) yields iodides 12a–c (84–92% yields) .

- Application : These iodides serve as intermediates in Mallory-type photocyclizations to synthesize benzo-fused thiahelicenes (2a–c ) .

Trifluoromethyltelluration

This compound participates in copper-mediated trifluoromethyltelluration:

- Reagents : [Me₄N][TeCF₃], Cu(OTf)₂, and 2,2′-bipyridine in acetone under dry air .

- Yield : Heteroaryl substrates (e.g., benzothiophene derivatives) achieve 66–83% yields .

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene-2-yl | CF₃Te-aryl adduct | Cu(OTf)₂, dry air | 83 |

Bioconjugation and Enzyme Inhibition

The boronic acid moiety enables interactions with biomolecules:

- β-lactamase inhibition : Analogues like 4,7-dichloro-benzothien-2-yl sulfonylaminomethyl boronic acid (DSABA) inhibit class D β-lactamases (IC₅₀ = 5.6 μM) .

- Drug conjugation : Facilitates attachment to biomolecules via sulfonamide or ester linkages, enhancing drug delivery specificity .

Heterocycle Functionalization

This compound enables access to complex heterocycles:

- Pyrimidine derivatives : Coupling with chloropyrimidines forms biaryl intermediates for kinase inhibitors (e.g., JNK inhibitors) .

- Azafluoranthenes : Reaction with pyridylboronic acids yields nitrogen-doped polyaromatics .

Key Mechanistic Insights

Scientific Research Applications

1-Benzothien-7-ylboronic acid has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with anti-cancer, anti-inflammatory, and anti-viral properties.

Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-benzothien-7-ylboronic acid primarily involves its ability to participate in various coupling reactions. In the Suzuki-Miyaura coupling reaction, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Benzothiophene-Based Boronic Acids

| Compound Name | Boron Position | Substituents | Molecular Formula | Key Features |

|---|---|---|---|---|

| 1-Benzothien-7-ylboronic acid | 7 | None | C₈H₇BO₂S* | Sulfur enhances electron delocalization; versatile in cross-coupling |

| (6-Fluorobenzo[b]thiophen-7-yl)boronic acid | 7 | F at C6 | C₈H₆BFO₂S | Fluorine increases electron-withdrawing effects, enhancing reactivity in cross-coupling |

| Benzo[b]thiophene-2-ylboronic acid | 2 | None | C₈H₇BO₂S | Boron at 2-position alters steric interactions; lower steric hindrance |

*Inferred from analogous compounds.

Key Observations :

- Positional Isomerism : Boron placement (2 vs. 7) affects steric accessibility and conjugation. The 7-position in this compound may facilitate interactions in larger molecular systems due to reduced steric hindrance .

- Substituent Effects: Fluorination at C6 in (6-Fluorobenzo[b]thiophen-7-yl)boronic acid enhances electrophilicity, making it more reactive in Suzuki reactions compared to non-fluorinated analogs .

Reactivity and Application Comparisons

Key Findings :

- Electronic Modulation : Fluorinated derivatives like (6-Fluorobenzo[b]thiophen-7-yl)boronic acid exhibit superior performance in cross-coupling due to enhanced electrophilicity .

- Biological Activity : Benzothiophene-based boronic acids may target sulfur-binding enzymes or receptors, whereas benzofuran analogs (e.g., naphtho[1,2-b]benzofuran-7-ylboronic acid) show anticancer activity due to planar aromatic systems .

Insights :

- The sulfur atom in benzothiophene derivatives may confer selectivity for thiol-containing biological targets, unlike oxygen-containing benzofurans .

- Fluorinated analogs could improve pharmacokinetics (e.g., metabolic stability) compared to non-halogenated versions .

Biological Activity

1-Benzothien-7-ylboronic acid (C8H7BO2S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : C8H7BO2S

- Molecular Weight : 165.02 g/mol

- Melting Point : 256-260 °C

- Purity : ≥95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its boronic acid functional group allows it to form reversible covalent bonds with serine residues in enzymes, which is particularly significant in the context of β-lactamase inhibition.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound exhibits significant inhibitory activity against class A, C, and D β-lactamases, making it a candidate for overcoming antibiotic resistance.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and related compounds:

-

Inhibition of Biofilm Formation

- A study demonstrated that derivatives of benzothienylboronic acids inhibit biofilm formation by Pseudomonas aeruginosa, reducing virulence factors without the need for antibiotics.

-

Pharmacokinetic Studies

- Preliminary pharmacokinetic evaluations suggest favorable absorption profiles when administered intravenously, although optimization is necessary for enhanced therapeutic efficacy.

-

Safety Profile

- Toxicological assessments indicate that this compound is non-toxic to human cells, which is critical for its development as a therapeutic agent.

Future Directions

The potential applications of this compound extend into various fields including:

- Drug Development : Its role as a β-lactamase inhibitor positions it as a valuable asset in the design of new antibiotics.

- Cancer Therapy : Further investigation into its anticancer properties could lead to novel treatment strategies.

- Sensor Technology : The compound's reactivity may also lend itself to applications in biosensors for detecting specific biomolecules.

Properties

IUPAC Name |

1-benzothiophen-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFILKCRCVFHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586296 | |

| Record name | 1-Benzothiophen-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-17-1 | |

| Record name | B-Benzo[b]thien-7-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628692-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzothiophen-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzothien-7-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.